Diazodiphenylmethane

Catalog No.
S576965
CAS No.
883-40-9
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazodiphenylmethane

CAS Number

883-40-9

Product Name

Diazodiphenylmethane

IUPAC Name

[diazo(phenyl)methyl]benzene

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

ITLHXEGAYQFOHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2

Synonyms

Diazodiphenylmethane; Diphenylazomethane; Diphenyldiazomethane

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2

The exact mass of the compound Diazodiphenylmethane is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diazodiphenylmethane (CAS: 883-40-9) is a crystalline diazo compound primarily utilized in organic synthesis for the mild and selective conversion of carboxylic acids to their corresponding diphenylmethyl (benzhydryl) esters. This reaction proceeds under neutral conditions and is valued for its high efficiency and clean reaction profile, as the only byproduct generated is nitrogen gas. This simplifies product purification and makes it a suitable reagent for sensitive substrates, particularly in the context of creating benzhydryl protecting groups.

Direct substitution of Diazodiphenylmethane with more common diazoalkanes like diazomethane or (trimethylsilyl)diazomethane (TMSD) is functionally inappropriate for its primary application. These alternative reagents produce methyl esters, not the specific benzhydryl esters for which Diazodiphenylmethane is procured. Furthermore, its status as a crystalline solid provides a fundamentally different handling and process safety profile compared to diazomethane, which is a highly toxic and explosive gas, making them non-interchangeable in a laboratory or manufacturing setting.

Unique Functional Role in Benzhydryl Ester Synthesis, Not Replicated by Common Alternatives

Diazodiphenylmethane's core value proposition is its ability to introduce the diphenylmethyl (benzhydryl) group, a crucial protecting group in multi-step synthesis. Common alternatives like diazomethane and (trimethylsilyl)diazomethane exclusively produce methyl esters. This functional difference is absolute; for the synthesis of benzhydryl esters, Diazodiphenylmethane is the direct and specific reagent, whereas methylating agents are fundamentally unsuitable for this purpose.

Evidence DimensionProduct of Reaction with Carboxylic Acid (R-COOH)
Target Compound DataR-COOCH(Ph)₂ (Benzhydryl Ester)
Comparator Or BaselineDiazomethane or (Trimethylsilyl)diazomethane: R-COOCH₃ (Methyl Ester)
Quantified DifferenceFundamentally different chemical product; not a yield or efficiency comparison.
ConditionsEsterification of a generic carboxylic acid.

This defines the primary procurement driver: select this compound when the specific synthesis of a benzhydryl ester or ether is the required chemical transformation.

Superior Handling and Safety Profile as a Solid Reagent vs. Gaseous Diazomethane

From a processability and safety standpoint, Diazodiphenylmethane offers a significant advantage over diazomethane. Diazodiphenylmethane is a crystalline solid at room temperature, allowing for standard weighing and handling procedures. In stark contrast, diazomethane is an extremely sensitive and explosive yellow gas (b.p. -23 °C), which cannot be stored neat and must be prepared and used in solution with specialized, flame-polished glassware to minimize explosion risk.

Evidence DimensionPhysical State at Standard Temperature and Pressure (STP)
Target Compound DataRed-black crystalline solid
Comparator Or BaselineDiazomethane: Explosive yellow gas
Quantified DifferenceQualitative difference in physical state directly impacts safety protocols, equipment needs, and handling feasibility.
ConditionsStandard laboratory conditions (25 °C, 1 atm).

Choosing Diazodiphenylmethane avoids the extreme hazards and specialized equipment required for handling gaseous diazomethane, leading to a safer and more accessible laboratory workflow.

Avoidance of Hazardous Reagents Required for In Situ Generation

While Diazodiphenylmethane can be synthesized, the classic and common laboratory preparation involves the oxidation of benzophenone hydrazone with a stoichiometric amount of yellow mercury(II) oxide. Procuring the isolated, purified compound bypasses this step entirely. This eliminates the need to purchase, handle, and dispose of toxic heavy metal waste, simplifying the overall process and improving its environmental, health, and safety (EHS) profile.

Evidence DimensionRequired Ancillary Reagents for Preparation
Target Compound DataNone; used as supplied.
Comparator Or BaselineIn situ generation from benzophenone hydrazone: Requires stoichiometric mercury(II) oxide.
Quantified DifferenceEliminates the use of a toxic heavy metal oxidant.
ConditionsStandard synthesis protocol for Diazodiphenylmethane.

Purchasing the ready-to-use compound enhances laboratory safety and reduces hazardous waste management burdens by avoiding the use of toxic mercury compounds.

Simplified Product Purification Compared to Carbodiimide Coupling Methods

For ester synthesis, a common alternative pathway is carbodiimide-mediated coupling, such as using N,N'-dicyclohexylcarbodiimide (DCC). A significant drawback of this method is the formation of the N,N'-dicyclohexylurea (DCU) byproduct, which is often poorly soluble and notoriously difficult to remove completely from the reaction mixture, frequently requiring laborious purification steps like column chromatography. In contrast, the reaction with Diazodiphenylmethane is exceptionally clean, yielding only the desired ester and nitrogen gas, which escapes the reaction vessel, thereby simplifying workup and product isolation significantly.

Evidence DimensionMajor Reaction Byproduct
Target Compound DataN₂ (volatile gas)
Comparator Or BaselineDCC Coupling: N,N'-dicyclohexylurea (DCU) (solid precipitate)
Quantified DifferenceVolatile, non-interfering byproduct vs. a solid byproduct that complicates purification.
ConditionsEsterification of a carboxylic acid.

This simplifies downstream processing, reduces purification time and solvent consumption, and can lead to higher isolated yields by avoiding losses associated with byproduct removal.

Carboxylic Acid Protection in Multi-Step Synthesis of Sensitive Molecules

In the synthesis of complex pharmaceuticals or natural products, intermediate carboxylic acid groups often require protection. Diazodiphenylmethane is the right choice for introducing the benzhydryl protecting group under exceptionally mild, neutral conditions, preserving acid- and base-sensitive functionalities elsewhere in the molecule. The clean reaction profile, which avoids solid byproducts, is critical for maximizing yield of high-value intermediates.

Derivatization for Analytical Chemistry and Solubility Modulation

For analytical applications such as HPLC, the conversion of polar carboxylic acids into their more nonpolar benzhydryl esters can significantly improve chromatographic resolution and detection. This derivatization is also a key strategy for modifying the solubility of drug candidates or other materials to make them compatible with specific biological assays or formulation media.

Synthesis of Benzhydryl Ethers for Bioactive Compounds

Beyond esters, Diazodiphenylmethane can react with alcohols to form benzhydryl ethers. The benzhydryl (or diphenylmethyl) ether motif is a key structural component in numerous pharmacologically active compounds, including antihistamines. Using Diazodiphenylmethane provides a direct route to these structures from alcohol precursors.

XLogP3

3.6

Other CAS

883-40-9

Wikipedia

Diazodiphenylmethane

Dates

Last modified: 08-15-2023
Matsuura et al. Identification of the toxic trigger in mushroom poisoning Nature Chemical Biology, doi: 10.1038/nchembio.179, published online 24 May 2009 http://www.nature.com/naturechemicalbiology

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